molecular formula C8H14N2O2 B1396137 (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone CAS No. 1236263-52-7

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone

Cat. No.: B1396137
CAS No.: 1236263-52-7
M. Wt: 170.21 g/mol
InChI Key: WNVFOITUHIMMPO-UHFFFAOYSA-N
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Description

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone is a synthetic compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and safety .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The azetidine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

(3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)methanone:

    (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)ethanone: Similar structure but with an ethanone group instead of methanone.

    (3-Hydroxy-1-azetidinyl)(2-pyrrolidinyl)propanone: Contains a propanone group, leading to different chemical properties.

Uniqueness

This compound stands out due to its specific combination of azetidine and pyrrolidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-6-4-10(5-6)8(12)7-2-1-3-9-7/h6-7,9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVFOITUHIMMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239659
Record name (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236263-52-7
Record name (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxy-1-azetidinyl)-2-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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